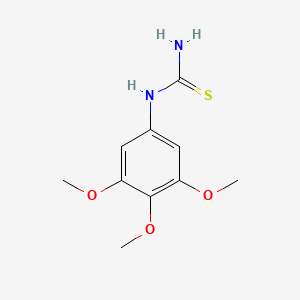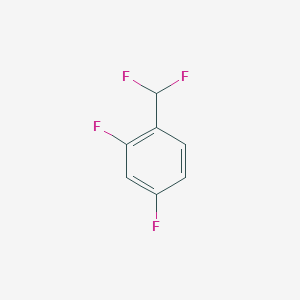
1-(Difluoromethyl)-2,4-difluorobenzene
Vue d'ensemble
Description
1-(Difluoromethyl)-2,4-difluorobenzene is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioflexible Substitution of Fluorinated Benzenes
- Exploring Structural Opportunities : Modern organometallic methods have been applied to 1,3-difluorobenzene to selectively convert it into various benzoic acids and bromobenzoic acids. This demonstrates the potential of difluorobenzenes in creating structurally diverse compounds (Schlosser & Heiss, 2003).
Synthesis of High-Purity Fluorinated Compounds
- A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene : This research showcases a method to produce high-purity 1-chloro-2,6-difluorobenzene, which is useful as an intermediate in pharmaceutical and agricultural applications. This highlights the role of difluorobenzenes as intermediates in industrial synthesis (Moore, 2003).
Electrochemical Fluorination
- Electrochemical Fluorination of Aromatic Compounds : Research into the electrochemical fluorination of compounds like difluoromethylbenzene provides insights into potential industrial applications for the synthesis of fluorinated compounds (Momota et al., 1998).
Organometallic Chemistry
- Use of Partially Fluorinated Benzenes in Organometallic Chemistry : Fluorobenzenes like 1,2-difluorobenzene are recognized as versatile solvents for organometallic chemistry, serving as non-coordinating solvents or readily displaced ligands (Pike et al., 2017).
Biodegradation of Difluorobenzenes
- Degradation of Difluorobenzenes by Labrys portucalensis : This study looks into the biodegradation of difluorobenzenes, which are commonly used in pharmaceutical and agricultural chemical synthesis, highlighting environmental aspects (Moreira et al., 2009).
Molecular Properties and Crystal Structures
- C−H···F Interactions in the Crystal Structures of Fluorobenzenes : The study of C−H···F interactions in crystalline fluorobenzenes offers insights into weak acceptor capabilities of the C−F group, crucial for understanding molecular interactions (Thalladi et al., 1998).
Fluorinated Chromophores
- Fluorinated Distyrylbenzene Chromophores : Research into fluorinated distyrylbenzene derivatives explores the effect of fluorine substitution on molecular properties and solid-state organization, relevant in material science (Renak et al., 1999).
Nucleophilic Substitution in Fluorinated Compounds
- Di- and Trifluorobenzenes in Reactions with Nucleophilic Reagents : Investigating the substitution of fluorine in difluorobenzenes by nucleophilic reagents provides key insights into reaction mechanisms and the synthesis of novel compounds (Goryunov et al., 2010).
Orientations Futures
The future directions for research in difluoromethylation processes are promising. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Analyse Biochimique
Biochemical Properties
1-(Difluoromethyl)-2,4-difluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can modulate cell signaling pathways, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that it remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(difluoromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSCHMIJQCTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375611 | |
| Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-84-4 | |
| Record name | 1-(Difluoromethyl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


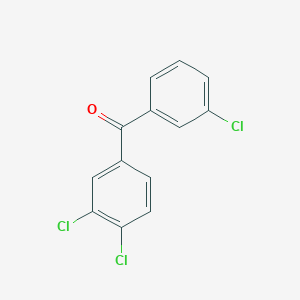
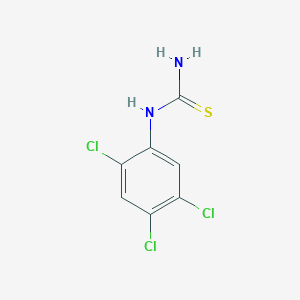


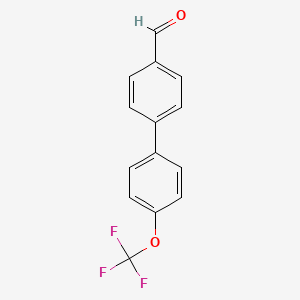
![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)




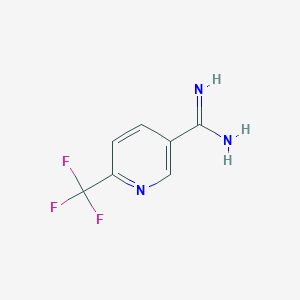
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

